Dtpa ferrous chelate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

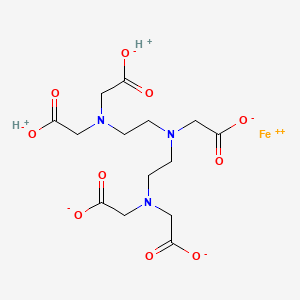

Dtpa ferrous chelate, also known as this compound, is a useful research compound. Its molecular formula is C14H20FeN3O10- and its molecular weight is 446.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Iron Chelation Therapy

DTPA ferrous chelate is utilized in clinical settings for iron chelation therapy, particularly in patients with conditions like thalassemia or hemochromatosis, where excess iron accumulation poses health risks. The compound effectively binds free iron ions, facilitating their excretion and reducing potential organ damage.

Case Study: Efficacy in Thalassemia Patients

A study involving thalassemia patients demonstrated the effectiveness of DTPA in mobilizing iron from tissues. Patients receiving DTPA showed significant reductions in serum ferritin levels, indicating successful iron chelation and improved clinical outcomes .

Soil Fertility and Plant Growth

In agriculture, this compound is widely used as a micronutrient fertilizer to enhance soil fertility and promote plant growth. Its stability across varying pH levels allows for effective iron delivery to plants, particularly in hydroponic systems.

Experimental Findings: Hydroponic Growth Trials

Research conducted on tomato plants in hydroponic systems revealed that the application of this compound resulted in higher root zone concentrations of iron compared to unchelated forms. The study highlighted the importance of using chelated nutrients to prevent competition from other metal cations .

| Treatment Type | Iron Concentration (μmol/L) | Root Zone Fe Concentration (mg/L) |

|---|---|---|

| Fe-DTPA (7 μmol) | 7 | 12.5 |

| Fe-DTPA (10 μmol) | 10 | 15.8 |

| Unchelated Fe | - | 5.3 |

Remediation of Contaminated Soils

This compound has been explored for its potential in environmental remediation, particularly in the extraction of heavy metals from contaminated soils. Its ability to solubilize metal ions enhances their bioavailability for plant uptake or removal.

Case Study: Heavy Metal Extraction

In a study investigating the use of DTPA for soil remediation, researchers found that applying DTPA significantly increased the extraction efficiency of lead and cadmium from contaminated soils. This method not only improved soil quality but also reduced metal toxicity for surrounding ecosystems .

Toxicity Studies

While this compound is generally regarded as safe, studies have indicated potential toxicity at high concentrations, particularly in sensitive plant species.

Case Study: Toxicity in Cranberry Plants

An experiment assessing the effects of varying concentrations of DTPA on cranberry plants revealed that high levels led to symptoms such as leaf drop and necrosis. However, tissue analysis showed that iron levels remained within normal ranges, suggesting that observed toxicity may be due to the chelator itself rather than excess iron .

Properties

CAS No. |

20438-93-1 |

|---|---|

Molecular Formula |

C14H20FeN3O10- |

Molecular Weight |

446.17 g/mol |

IUPAC Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |

InChI |

InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-3 |

InChI Key |

RASZKSWRZUIIQJ-UHFFFAOYSA-K |

SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Canonical SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Key on ui other cas no. |

20438-93-1 |

Synonyms |

DTPA ferrous chelate DTPA ferrous chelate, 59Fe-labeled ferrous diethylenetriamine-N,N,N',N'',N''-pentaacetate ferrous DTPA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.